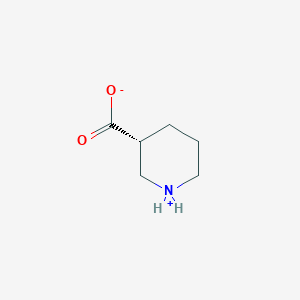

(3R)-piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

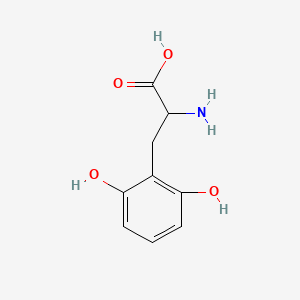

(R)-nipecotic acid zwitterion is the zwitterion resulting from the transfer of a proton from the carboxylic acid group to the amino group of (R)-nipecotic acid. It is a tautomer of a (R)-nipecotic acid.

Scientific Research Applications

Stereospecific Microbial Reduction

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R)-piperidine-3-carboxylate, has shown significant results. Specifically, Candida parapsilosis SC16347 and Pichia methanolica SC16415 have been effective in producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities (Guo et al., 2006).

Structural and Spectroscopic Studies

(3R)-piperidine-3-carboxylate has been characterized through single-crystal X-ray analysis, FTIR, and NMR spectroscopies, revealing insights into its structure and conformation. This compound forms diastereomeric complexes with tartaric acid, indicating potential for diverse applications (Bartoszak-Adamska et al., 2011).

Branched Iminosugars Synthesis

Synthesis of branched iminosugars, including (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid from carbohydrate lactones, demonstrates the potential of (3R)-piperidine-3-carboxylate derivatives in pharmaceutical applications. One such compound showed specific inhibition of α-d-glucosidase (Simone et al., 2012).

Vibrational Spectra Analysis

The study of vibrational spectra of piperidine-3-carboxylic acid, a molecule similar to (3R)-piperidine-3-carboxylate, has been carried out using FT-IR and Raman spectroscopy. This research offers a deeper understanding of the molecular structure and potential applications in various fields (Yurdakul et al., 2014).

Crystallographic and Computational Analysis

Crystallographic and computational studies of complexes formed by (3R)-piperidine-3-carboxylate with other compounds, such as salicylic acid, provide insights into its molecular interactions and potential applications in material science and chemistry (Bartoszak-Adamska et al., 2009).

Molecular Interaction Studies

The formation of hydrogen-bonded complexes between (3R)-piperidine-3-carboxylate and other molecules, such as dichloro-4-nitrophenol, has been studied, revealing details about its molecular interactions. These findings contribute to the understanding of (3R)-piperidine-3-carboxylate's behavior in various chemical environments (Anioła et al., 2016).

Synthesis from Industrial Waste

Innovative synthesis of chiral bicyclic 3-hydroxypiperidines from (3R)-piperidine-3-carboxylate derivatives highlights the compound's utility in creating value-added products from industrial waste (Wilken et al., 1997).

properties

Product Name |

(3R)-piperidine-3-carboxylate |

|---|---|

Molecular Weight |

129.2 |

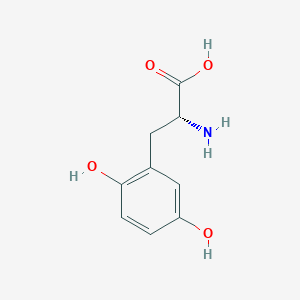

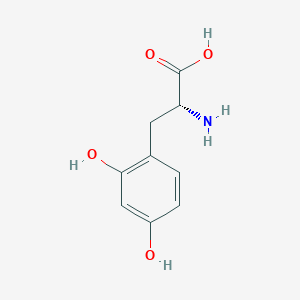

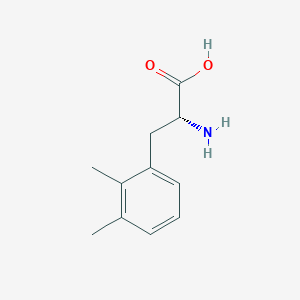

IUPAC Name |

(3R)-piperidin-1-ium-3-carboxylate |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |

SMILES |

C1CC(C[NH2+]C1)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.